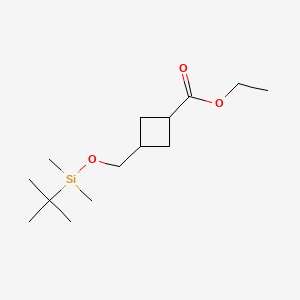
Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate is an organic compound that features a cyclobutane ring substituted with an ethyl ester and a tert-butyldimethylsilyl-protected hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through or other ring-forming methodologies.
Introduction of the ester group: The esterification of the cyclobutane ring can be performed using ethyl alcohol and a suitable carboxylic acid derivative.
Protection of the hydroxymethyl group: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the tert-butyldimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring cyclobutane derivatives.
Material Science: It may be utilized in the creation of novel materials with specific properties.
Wirkmechanismus
The mechanism of action for Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate involves its ability to undergo various chemical transformations. The tert-butyldimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The cyclobutane ring provides a rigid framework that can influence the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protecting group for hydroxyl functionalities.
tert-Butyl esters: Commonly used in organic synthesis for their stability and ease of removal.
Uniqueness
Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate is unique due to its combination of a cyclobutane ring and a tert-butyldimethylsilyl-protected hydroxymethyl group. This structure provides a balance of stability and reactivity, making it valuable in various synthetic applications.
Eigenschaften
IUPAC Name |
ethyl 3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3Si/c1-7-16-13(15)12-8-11(9-12)10-17-18(5,6)14(2,3)4/h11-12H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGDXFHRIGURJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.45 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














